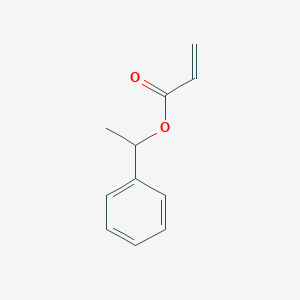

1-Phenylethyl prop-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66671-37-2 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-phenylethyl prop-2-enoate |

InChI |

InChI=1S/C11H12O2/c1-3-11(12)13-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3 |

InChI Key |

CXKZIYUKNUMIBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylethyl Prop 2 Enoate

Conventional Esterification Approaches

Conventional methods for synthesizing 1-phenylethyl prop-2-enoate primarily involve direct esterification and transesterification reactions, which are foundational in organic synthesis.

Acid-Catalyzed Esterification of Propenoic Acid with 1-Phenylethanol (B42297)

The direct acid-catalyzed esterification, often referred to as Fischer esterification, is a classic method for producing esters. This reaction involves the combination of propenoic acid and 1-phenylethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. lookchem.com The reaction is reversible, and to drive the equilibrium towards the product side, water, a byproduct, is typically removed. youtube.com This can be achieved through methods like azeotropic distillation. youtube.com The reaction temperature and the molar ratio of the reactants are crucial parameters that influence the reaction rate and yield. ceon.rs For instance, increasing the temperature generally enhances the reaction rate. ceon.rs

The general mechanism involves the protonation of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Transesterification Processes: Substrate and Catalyst Influence

Transesterification is another widely used conventional method for synthesizing this compound. This process involves the reaction of an existing ester, such as methyl prop-2-enoate or ethyl prop-2-enoate, with 1-phenylethanol in the presence of a catalyst. acs.org The choice of the starting ester (substrate) and the catalyst significantly impacts the reaction's efficiency and selectivity. acs.org

Commonly used catalysts for transesterification include both acids and bases. lookchem.com Basic catalysts, such as sodium methoxide (B1231860) or potassium carbonate, are often employed. google.com However, these can lead to side reactions like Michael addition, especially with α,β-unsaturated esters like acrylates. acs.org The selection of the substrate is also important; for example, using methyl prop-2-enoate results in the formation of methanol (B129727) as a byproduct, which needs to be removed to shift the equilibrium towards the desired product. lookchem.com The reaction conditions, including temperature and pressure, are optimized to maximize the yield and minimize unwanted side reactions. google.com

Advanced Catalytic Systems in Esterification

To overcome the limitations of conventional methods, such as harsh reaction conditions and the formation of byproducts, advanced catalytic systems have been developed. These include enzymatic, metal-based, and organocatalytic approaches.

Enzymatic Catalysis (e.g., Lipase-Mediated Transesterification)

Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for the synthesis of this compound. scirp.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used due to their broad substrate specificity and high stability. nih.govsigmaaldrich.com These enzymes can catalyze transesterification reactions under mild conditions, often leading to high yields and enantioselectivity. nih.govrsc.org

In a typical lipase-mediated process, 1-phenylethanol is reacted with an acyl donor, like vinyl acetate (B1210297), in an organic solvent. nih.gov The enzyme facilitates the transfer of the prop-2-enoyl group to the alcohol. nih.gov The choice of solvent and acyl donor can significantly influence the enzyme's activity and the reaction's outcome. scirp.org For example, a study on the synthesis of 2-phenylethyl acetate, a similar ester, found that Novozym® 435, an immobilized form of CALB, was highly effective. nih.gov The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism. nih.gov

Table 1: Comparison of Lipases for Ester Synthesis

| Lipase Source | Form | Key Findings | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Immobilized (Novozym® 435) | Effective for the synthesis of 2-phenylethyl acetate; optimization of reaction conditions led to high yields. | nih.gov |

| Candida antarctica Lipase B (CALB) | Free and immobilized | Used for the kinetic resolution of 1-phenylethanol via acylation with vinyl acetate in protic ionic liquids, showing good rates and high enantioselectivity. | rsc.org |

| Acylase I from Aspergillus melleus | Free | Catalyzes the stereoselective transformation of aromatic alcohols to esters. | nih.gov |

Organocatalytic Strategies: N-Heterocyclic Carbene (NHC) Applications

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including esterifications. acs.orgnih.gov NHCs can catalyze the esterification of α,β-unsaturated aldehydes, which are precursors to the prop-2-enoate moiety. nih.gov

The mechanism of NHC-catalyzed esterification involves the formation of an acyl azolium intermediate. acs.org This intermediate is a highly reactive electrophilic species that can readily react with an alcohol to form the corresponding ester. acs.org A key advantage of NHC catalysis is that these reactions can often be performed under mild, redox-neutral conditions. acs.org The generation of α,β-unsaturated acylazoliums from enals allows for various annulation reactions to form complex heterocyclic and carbocyclic structures. aablocks.comnih.govacs.org Different NHC precursors, such as those based on thiazolium, imidazolium, and triazolium scaffolds, can be used to tune the catalyst's activity and selectivity. acs.orgnih.gov

NHC-Mediated Efficient Transesterification Under Mild Conditions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of esters via transesterification and acylation reactions. These reactions can often be conducted under mild conditions with high efficiency. The synthesis of this compound can be envisioned through the NHC-catalyzed reaction of an acrylic acid derivative with 1-phenylethanol.

One plausible route is the NHC-catalyzed conjugate addition of 1-phenylethanol to an activated alkene such as an acrylate (B77674) ester. Studies have shown that NHCs can effectively catalyze the 1,4-addition of alcohols to α,β-unsaturated ketones and esters. nih.gov For instance, the free carbene derived from 1,3-dimesitylimidazolium chloride (IMes·HCl) has been shown to catalyze the addition of various primary and secondary alcohols to unsaturated systems. nih.gov This approach avoids the need for stoichiometric amounts of strong bases and often proceeds at ambient temperature, minimizing the risk of side reactions like oligomerization. nih.gov

Another relevant NHC-catalyzed method is the direct acylation of secondary alcohols. Research has demonstrated the enantioselective acylation of secondary alcohols, such as 1-phenylethanol, using chiral NHC catalysts. amazonaws.com In these reactions, a vinyl ester can be used as the acylating agent in the presence of a chiral NHC, leading to the formation of the corresponding ester with high enantioselectivity. amazonaws.com The NHC catalyst activates the alcohol by forming a strong hydrogen bond, which increases the nucleophilicity of the alcohol, facilitating its attack on the acylating agent. rsc.orgresearchgate.net This chemoselective activation is a key advantage of NHC catalysis. rsc.orgresearchgate.net

The general mechanism for NHC-catalyzed acylation involves the formation of an acylazolium intermediate, which is a highly reactive acylating species. rsc.org In the context of synthesizing this compound, an NHC could react with an acrylic acid derivative to form an α,β-unsaturated acylazolium intermediate. This intermediate would then be readily attacked by 1-phenylethanol to yield the desired product and regenerate the NHC catalyst. nih.gov

Optimization of Synthetic Pathways

To enhance the practical utility of synthetic methods for this compound, optimization of reaction conditions and the adoption of sustainable practices are crucial.

The yield and selectivity of esterification reactions are highly dependent on various parameters. While specific optimization data for the NHC-mediated synthesis of this compound is not extensively documented, principles from related lipase-catalyzed esterifications can be applied. Lipase-catalyzed synthesis of similar esters, such as 1-phenylethyl acetate, has been studied in detail, providing insights into key optimization parameters. scirp.org

Key parameters that can be optimized include the choice of catalyst, solvent, temperature, and the molar ratio of reactants. For instance, in the enzymatic synthesis of 1-phenylethyl acetate, Novozym 435, a commercially available immobilized lipase, has been shown to be a highly effective catalyst. scirp.org

Table 1: Effect of Solvent on the Yield of Lipase-Catalyzed Esterification

| Solvent | Yield (%) |

| n-hexane | 58.45 |

| n-heptane | 57.19 |

| Toluene | 48.20 |

| Acetonitrile | 44.21 |

| Tetrahydrofuran | 13.89 |

| Solvent-free | 45.80 |

Data adapted from a study on the synthesis of 1-phenylethyl acetate. sophim.com

The selection of an appropriate solvent can significantly impact the reaction yield, as shown in Table 1. Non-polar solvents like n-hexane and n-heptane often provide higher yields in lipase-catalyzed reactions. sophim.com Temperature is another critical factor; for the synthesis of 1-phenylethyl acetate, an optimal temperature of 60°C was identified. scirp.org

The molar ratio of the alcohol to the acyl donor is also a key parameter to optimize. An excess of one reactant can drive the equilibrium towards the product side, increasing the yield. In the case of lipase-catalyzed synthesis of pentyl oleate, the initial concentration of the carboxylic acid was found to have a significant effect on the ester yield. nih.gov

Adherence to the principles of green chemistry is increasingly important in chemical synthesis to minimize environmental impact. solubilityofthings.comacs.org These principles include waste prevention, maximizing atom economy, using safer solvents, and designing energy-efficient processes. solubilityofthings.comacs.org

Solvent-Free Synthesis: One of the most effective ways to make a synthesis greener is to eliminate the use of organic solvents, which account for a significant portion of chemical waste. jove.com Solvent-free reaction conditions have been successfully applied in the lipase-catalyzed synthesis of various esters. amazonaws.comnih.gov For example, the lipase-catalyzed synthesis of diacylglycerols has been performed in a solvent-free system, highlighting the potential for cleaner production processes. nih.gov In the context of this compound, a solvent-free approach using an immobilized lipase could offer a sustainable alternative to traditional solvent-based methods.

Green Chemistry Principles in Practice: The use of biocatalysts like lipases aligns well with green chemistry principles. sophim.com Enzymes are biodegradable, operate under mild conditions (reducing energy consumption), and often exhibit high selectivity, which minimizes the formation of byproducts and the need for protecting groups. acs.org The reusability of immobilized enzymes further enhances the sustainability of the process. nih.gov

Another green approach is the use of renewable feedstocks. solubilityofthings.com While 1-phenylethanol is typically derived from petrochemical sources, research into bio-based routes for aromatic compounds is ongoing. The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry that is exemplified by both NHC and lipase catalysis. solubilityofthings.com By designing synthetic routes that maximize atom economy, such as addition reactions, the generation of waste can be significantly reduced. acs.org

Polymerization Science of 1 Phenylethyl Prop 2 Enoate

Radical Polymerization Mechanisms and Kinetics

Conventional free-radical polymerization is a fundamental process for converting vinyl monomers into long-chain polymers. This process is characterized by a chain reaction mechanism involving three key stages: initiation, propagation, and termination. chemistrysteps.commasterorganicchemistry.com

Initiation, Propagation, and Termination Dynamics

The polymerization of 1-phenylethyl prop-2-enoate via radical polymerization follows a well-established kinetic model.

Initiation: The process begins with the generation of free radicals from an initiator molecule, which is typically unstable and decomposes under heat or light. chemistrysteps.comyoutube.com For instance, an initiator like azobisisobutyronitrile (AIBN) can be used. The resulting primary radicals then react with a monomer molecule to form an initiated monomer radical. youtube.comresearchgate.net The rate of initiation is influenced by the initiator's efficiency and its decomposition rate constant. youtube.com

Propagation: This stage involves the rapid and sequential addition of monomer molecules to the growing polymer chain radical. chemistrysteps.commasterorganicchemistry.com Each addition regenerates the radical at the chain end, allowing for the rapid growth of the macromolecule. The rate of propagation is a critical factor determining the final molecular weight of the polymer. researchgate.net

Termination: The growth of polymer chains is concluded by termination reactions, where two growing radical chains react with each other. youtube.com This can occur through two primary mechanisms:

Combination (or Coupling): Two radical chains join to form a single, longer polymer chain. youtube.com

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end. nih.gov

Thermal Stability of Homopolymers Derived from this compound

The thermal stability of a polymer, its ability to resist decomposition at high temperatures, is a crucial property for practical applications. For poly(this compound), thermal stability is primarily evaluated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.com

Generally, polyacrylates exhibit moderate thermal stability. The decomposition of polymers often involves random chain scission followed by unzipping or degradation. rsc.org The thermal stability of a polymer is influenced by factors such as its molecular weight, the nature of its end groups, and the presence of any structural defects. For example, the thermal stability of poly(propylene carbonate) was significantly improved by end-capping the polymer chains, which altered the degradation mechanism from chain unzipping to random scission. rsc.org While specific TGA data for poly(this compound) is not widely published, it is expected to have a decomposition temperature above 200°C. The presence of the aromatic phenylethyl group may enhance thermal stability compared to simple alkyl acrylates due to increased intermolecular forces and chain rigidity. researchgate.net

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/Living Radical Polymerization (CRP) methods offer significant advantages over conventional free-radical polymerization by providing the ability to control polymer molecular weight, architecture, and functionality. sigmaaldrich.comresearchgate.net These techniques operate by establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species, which suppresses irreversible termination reactions. researchgate.netnih.gov

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP technique used for synthesizing well-defined polymers. nih.govwikipedia.org It involves the reversible transfer of a halogen atom (typically chlorine or bromine) between a dormant polymer chain and a transition metal catalyst in a lower oxidation state. wikipedia.orgcmu.edu This process maintains a low concentration of active radicals, allowing for controlled polymer growth. cmu.edu

The general mechanism for ATRP is as follows:

Activation: A transition metal complex in a lower oxidation state (e.g., Cu(I)Br) abstracts a halogen atom from an initiator or a dormant polymer chain (R-X). This forms a radical (R•) and the transition metal complex in a higher oxidation state (e.g., Cu(II)Br₂). cmu.edu

Deactivation: The radical can then be deactivated by the higher oxidation state metal complex, reforming the dormant species. This reversible process is key to controlling the polymerization. nih.gov

This method has been successfully used for the polymerization of various monomers, including styrenes and acrylates. cmu.edu

Catalyst Systems and Ligand Design for ATRP

The success of an ATRP reaction is highly dependent on the catalyst system, which consists of a transition metal salt and a ligand.

| Component | Function & Examples |

| Transition Metal | The most common metal used is copper, typically in the form of Cu(I)Br or Cu(I)Cl. cmu.edu Iron-based catalysts are also being explored as a more environmentally friendly and cost-effective alternative. cmu.edunih.gov |

| Ligand | The ligand solubilizes the metal salt in the reaction medium and adjusts the redox potential and halidophilicity of the metal center. wikipedia.orgcmu.edu This fine-tunes the catalyst's activity and the equilibrium between active and dormant species. cmu.edu Common ligands for copper-based ATRP are nitrogen-based, such as bipyridine derivatives (e.g., 4,4'-di-(5-nonyl)-2,2'-bipyridyl), and multidentate amine ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) and tris[(2-pyridyl)methyl]amine (TPMA). nih.gov |

The choice of ligand is critical for controlling the polymerization of a specific monomer under given reaction conditions. wikipedia.org For a monomer like this compound, a catalyst system similar to those used for other acrylates would be appropriate, likely a Cu(I)Br complex with a ligand like TPMA or a bipyridine derivative.

Macroinitiator Synthesis and Efficacy

A key advantage of ATRP is the ability to synthesize block copolymers through the use of macroinitiators. A macroinitiator is a polymer chain that has been functionalized with an active initiator site at its end. cmu.edu

The synthesis of a block copolymer involving this compound would proceed as follows:

A first block (e.g., polystyrene or poly(methyl methacrylate)) is synthesized via ATRP, leaving a terminal halogen atom.

This first polymer is then used as a macroinitiator for the polymerization of this compound.

The result is a diblock copolymer, for example, polystyrene-b-poly(this compound).

The efficacy of the macroinitiator depends on the efficiency of the initiation from the polymer chain end. Well-defined macroinitiators with high end-group functionality are crucial for producing block copolymers with narrow molecular weight distributions and controlled block lengths. sigmaaldrich.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). sigmaaldrich.comsigmaaldrich.com The process involves a conventional free radical polymerization in the presence of a suitable RAFT agent, which is a thiocarbonylthio compound. sigmaaldrich.com This agent mediates the polymerization through a reversible chain-transfer process, allowing for the synthesis of complex polymer architectures such as block, graft, comb, and star polymers. sigmaaldrich.com

The general mechanism of RAFT polymerization involves the typical steps of initiation, propagation, and termination, with the addition of a reversible chain transfer step. The key to the RAFT process is the rapid equilibrium between active (propagating radicals) and dormant (macro-RAFT agent) chains, which ensures that all chains have an equal probability of growth. sigmaaldrich.com

The selection of an appropriate Chain Transfer Agent (CTA) is crucial for the success of a RAFT polymerization. The effectiveness of a CTA depends on the nature of the monomer being polymerized. For 'more-activated monomers' (MAMs) like styrenes and acrylates, trithiocarbonates and aromatic dithioesters are generally effective. sigmaaldrich.com The general structure of a RAFT agent consists of a thiocarbonylthio group with R and Z substituents that influence the reaction kinetics and the degree of control over the polymer structure. sigmaaldrich.com

For monomers similar to this compound, such as styrene (B11656), a variety of CTAs have been successfully employed. These include dithiobenzoates, dithiocarbamates, xanthates, and trithiocarbonates. researchgate.net The choice of the R and Z groups on the CTA is critical. The R group should be a good homolytic leaving group, and the Z group influences the stability of the intermediate radical and the rate of addition and fragmentation.

A compatibility table for RAFT agents and various monomer classes can be a useful guide for selecting the most suitable CTA. sigmaaldrich.com For instance, certain dithioesters and trithiocarbonates show high effectiveness in polymerizing styrenes and acrylates. sigmaaldrich.com

Table 1: Examples of RAFT Agents for Styrenic and Acrylic Monomers

| RAFT Agent Type | Z Group | R Group | Monomer Suitability |

| Dithiobenzoates | Aryl | Varies | Styrenes, Acrylates |

| Dithiocarbamates | NR'₂ | Varies | Acrylates, Acrylamides |

| Trithiocarbonates | S-Alkyl | Varies | Styrenes, Acrylates |

| Xanthates | OR' | Varies | Less-activated monomers |

This table provides a general guide; specific experimental conditions and monomer reactivity must be considered.

A key feature of a successful RAFT polymerization is the linear increase of the number-average molecular weight (Mn) with monomer conversion, along with a low and decreasing polydispersity index (PDI). This indicates a controlled or "living" polymerization process.

For example, in the RAFT polymerization of styrene, a monomer with similar reactivity to this compound, the molecular weight has been shown to increase linearly with conversion, and polymers with PDIs below 1.2 are achievable. rsc.org The concentration of the intermediate radical species is a critical factor; slow fragmentation of this radical can lead to rate retardation, a phenomenon observed in some RAFT systems. researchgate.net

Table 2: Kinetic Parameters in RAFT Polymerization

| Parameter | Description | Impact on Polymerization |

| Cadd (Addition Rate Constant) | Rate at which a propagating radical adds to the CTA. | A high Cadd is desirable for rapid chain equilibration. |

| Cfrag (Fragmentation Rate Constant) | Rate at which the intermediate radical fragments. | A high Cfrag is needed to release the new propagating radical and maintain the living character. |

| Initiator Concentration | Affects the rate of generation of primary radicals. | Influences the overall polymerization rate and the number of polymer chains. |

| [Monomer]/[CTA] Ratio | Determines the target molecular weight of the polymer. | A higher ratio leads to a higher molecular weight. |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another prominent method of RDRP used to synthesize well-defined polymers. wikipedia.org This technique utilizes a stable nitroxide radical to reversibly trap the growing polymer chain radical, establishing an equilibrium between active and dormant species. The key to NMP is the alkoxyamine initiator, which can undergo homolysis of the C-O bond to generate a carbon-centered radical (the actual initiator) and a stable nitroxide radical. wikipedia.org

The "persistent radical effect" is a key principle in NMP, where the persistent nitroxide radical preferentially couples with the transient propagating carbon radical, leading to a controlled polymerization. wikipedia.org The choice of the nitroxide is crucial for the successful polymerization of different monomer families. For styrenic monomers, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives have been widely used. However, for a broader range of monomers, including acrylates, more advanced nitroxides such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) and N-tert-butyl-N-(2-methyl-1-phenylpropyl) nitroxide (TIPNO) have been developed. ucsc.edunih.gov

The development of unimolecular alkoxyamine initiators has further advanced NMP, allowing for better control over the polymerization process. NMP has been successfully applied to the polymerization of styrene and its derivatives, yielding polymers with low PDI and controlled molecular weights. ucsc.edunih.gov

Polymerization in Heterogeneous Media

Polymerization in heterogeneous media, such as emulsion and suspension systems, offers several advantages over bulk or solution polymerization, including better heat dissipation, lower viscosity of the reaction medium, and direct production of a polymer latex or beads.

Emulsion Polymerization Strategies

Emulsion polymerization is a free-radical polymerization process that takes place in an emulsion, typically involving a monomer, water, a surfactant, and a water-soluble initiator. The resulting product is a colloidal dispersion of polymer particles, often called a latex.

For styrenic-acrylic monomers, emulsion polymerization is a common industrial process. The properties of the resulting latex, such as particle size, viscosity, and film-forming characteristics, are influenced by the polymerization method (e.g., batch, semi-batch, seeded) and the specific components used. researchgate.net In a semi-batch process, for instance, the controlled addition of monomer can influence the particle nucleation and growth, thereby affecting the final properties of the acrylic-styrene latex. researchgate.net The choice of surfactant is also critical as it determines the stability of the emulsion and the size of the polymer particles.

Suspension Polymerization Methodologies

Suspension polymerization is a process where the monomer is dispersed as droplets in a continuous phase, typically water. A monomer-soluble initiator is used, and the polymerization occurs within the individual monomer droplets. The result is the formation of polymer beads, which can be easily separated by filtration.

This method is widely used for the production of polystyrene beads. For a monomer like this compound, suspension polymerization would involve dispersing the monomer in water with the aid of a suspending agent (e.g., polyvinyl alcohol) to prevent the droplets from coalescing. The initiator would be dissolved in the monomer before dispersion. The size of the resulting polymer beads can be controlled by the stirring rate and the type and concentration of the suspending agent. Both conventional free-radical polymerization and controlled radical polymerization techniques like RAFT can be adapted for use in suspension polymerization systems. sigmaaldrich.com

Copolymerization Behavior and Architectural Control

Reactivity Ratios in Copolymerization

The behavior of a monomer in a copolymerization reaction is quantitatively described by its monomer reactivity ratios. These ratios (r₁ and r₂) compare the rate at which a growing polymer chain radical adds a monomer of its own kind versus the rate of adding the comonomer.

While specific experimental data for the monomer reactivity ratios of 1-phenylethyl prop-2-enoate with common comonomers such as styrene (B11656) and methyl methacrylate (B99206) are not extensively documented in readily available literature, the values can be contextualized by examining related acrylate (B77674) monomers. The reactivity ratios are crucial as they dictate the sequence distribution of monomer units along the copolymer chain, which in turn influences the polymer's properties. acs.orguc.edu

For instance, in the copolymerization of styrene (M₁) and various acrylates (M₂), the reactivity ratios indicate the tendency of the system toward alternating, blocky, or random structures. A value of r₁ > 1 means the propagating styryl radical prefers to add another styrene monomer, while r₂ > 1 means the propagating acrylate radical prefers to add another acrylate. uc.edu When both values are less than one, the system tends toward alternation.

The table below presents reactivity ratios for the copolymerization of styrene with several acrylate monomers, which provides a framework for estimating the potential behavior of this compound. Given its structure, it would be classified as a bulky acrylate.

Table 1: Monomer Reactivity Ratios for Styrene (M₁) with Various Acrylate Monomers (M₂)

| Acrylate Monomer (M₂) | r₁ (Styrene) | r₂ (Acrylate) | Polymerization Method | Reference |

|---|---|---|---|---|

| Methyl Acrylate | ~0.8 | ~0.2 | Free Radical | scilit.com |

| Butyl Acrylate | 0.68 - 0.82 | 0.22 - 0.26 | ATRP | frontiersin.org |

| 2-Ethylhexyl Acrylate | 0.926 | 0.238 | Free Radical | frontiersin.org |

This table is interactive. Click on headers to sort.

The structure of this compound significantly influences its reactivity in copolymerization. The key structural features are the acrylate double bond and the bulky 1-phenylethyl ester group attached to it.

Steric Effects : The 1-phenylethyl group is sterically demanding due to the presence of the phenyl ring directly attached to the ethyl group, which is adjacent to the acrylate backbone. This bulkiness can hinder the approach of the monomer to the propagating radical chain end. Consequently, the rate of homopolymerization (a radical adding another this compound monomer) is expected to be lower than that of less bulky acrylates like methyl acrylate. This steric hindrance would be reflected in a lower reactivity ratio (r₂) when copolymerized with a less bulky comonomer like styrene.

Electronic Effects : The phenyl ring can exert electronic effects on the polymerizable double bond. While not directly conjugated with the acrylate double bond, the phenyl group is electron-withdrawing, which can influence the electron density of the vinyl group and affect its reactivity toward a propagating radical.

Design of Block Copolymers Incorporating this compound Units

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing this compound units can be achieved with high precision using controlled/living polymerization techniques.

Modern polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are ideal for creating well-defined block copolymers. wikipedia.orgrsc.org These techniques allow for the synthesis of polymers with predictable molecular weights and low polydispersity, which is crucial for achieving distinct block separation.

The general strategy for synthesizing a diblock copolymer, such as poly(styrene)-b-poly(this compound), using ATRP or RAFT would involve two steps:

Synthesis of the First Block (Macroinitiator) : Styrene is polymerized using a specific initiator (for ATRP) or a chain transfer agent (for RAFT). The polymerization is stopped at high conversion, leaving the polymer chains with an active end-group. This first polymer block (e.g., polystyrene) serves as a macroinitiator for the second block.

Chain Extension with the Second Monomer : this compound monomer is then added to the system, and polymerization is reinitiated from the active ends of the first block. This grows the second block, poly(this compound), from the end of the first, creating a diblock copolymer. acs.org

This process can be repeated with additional monomers to create multi-block copolymers (e.g., tri-block or penta-block copolymers). acs.org The synthesis of acrylate-based block copolymers, such as those containing poly(hydroxyethyl acrylate), has been well-demonstrated using these methods. scirp.orgresearchgate.net

Beyond creating simple block structures, advanced polymerization techniques offer pathways to more complex sequence distributions. scirp.org While achieving perfect, user-defined monomer-by-monomer placement in synthetic polymers remains a significant challenge, methods exist to create gradient or tapered copolymers. acs.org In a tapered block copolymer, there is a gradual transition in composition from one block to the next, rather than an abrupt change.

For a system involving this compound, a tapered copolymer could be synthesized by initiating the polymerization of one monomer and then introducing the second monomer before the first has been completely consumed. The relative reactivities and rates of addition of the two monomers would then dictate the length and composition of the gradient region between the two pure blocks. The ability to control sequence at this level allows for fine-tuning of the interfacial properties between the block domains in the solid state. acs.org

Graft Copolymerization from Polymer Backbones

Graft copolymers are a class of branched polymers where side chains of one chemical composition are attached to a main polymer backbone of a different composition. The "grafting from" approach is a powerful method to synthesize these structures with high grafting density and well-controlled side chains. nih.govnih.gov

This technique can be readily applied to synthesize graft copolymers featuring poly(this compound) side chains. The process involves a multi-step synthesis:

Synthesis of a Macroinitiator Backbone : A polymer backbone is first synthesized from monomers that contain a latent initiating site. For example, a monomer like 2-hydroxyethyl acrylate can be polymerized via RAFT. rsc.orgrsc.org

Functionalization : The pendant hydroxyl groups along this poly(2-hydroxyethyl acrylate) backbone are then chemically modified to become active initiators for a second type of polymerization, such as ATRP. This is typically done by reacting the hydroxyl groups with a molecule like 2-bromoisobutyryl bromide to attach ATRP initiating sites along the entire backbone.

Grafting-From Polymerization : This functionalized polymer backbone is then used as a macroinitiator to initiate the polymerization of this compound. The side chains grow from the initiation sites along the backbone, resulting in a well-defined graft copolymer, such as poly(2-hydroxyethyl acrylate)-g-poly(this compound). rsc.orgrsc.org

This "grafting from" strategy, combining different controlled polymerization mechanisms, provides excellent control over the length of the grafted chains and their density along the backbone, enabling the creation of complex molecular architectures. mdpi.com

Network Polymerization and Cross-linked Architectures

The incorporation of this compound into polymer networks through copolymerization with multifunctional cross-linking agents is a key strategy for developing materials with tailored properties, particularly for specialized applications such as biomedical devices. The aromatic nature of the phenylethyl group contributes to a high refractive index and enhanced thermal stability, while the acrylate backbone allows for the formation of a durable, cross-linked three-dimensional structure.

The creation of these networks typically involves the free-radical polymerization of this compound with a di- or multi-functional monomer that can form covalent bonds between polymer chains. This process transforms the individual polymer chains into a single, continuous macroscopic entity, resulting in a material that is insoluble and exhibits improved mechanical strength and dimensional stability.

A notable application of cross-linked polymers containing this compound is in the field of ophthalmology, specifically for the fabrication of flexible intraocular lenses (IOLs). google.comcore.ac.ukufl.edu In this context, this compound is copolymerized with other monomers, such as 2-phenylethyl methacrylate, and a cross-linking agent to produce a material with a high refractive index, flexibility, and biocompatibility. google.com The cross-linker ensures that the lens maintains its shape and structural integrity once implanted. google.com

The synthesis of these networks is often achieved through bulk polymerization in molds, where a mixture of the monomers, a cross-linking agent, and a radical initiator is heated to induce polymerization and cross-linking simultaneously. google.com The resulting network can be further purified by extraction to remove any unreacted monomers or oligomers. google.com

The properties of the final cross-linked polymer can be precisely controlled by varying the type and concentration of the comonomers and the cross-linking agent. For instance, the use of different dimethacrylate cross-linkers, such as ethylene (B1197577) dimethacrylate (EGDMA) or hexanediol (B3050542) dimethacrylate (HDDMA), can influence the final characteristics of the copolymer network. google.com Similarly, the ratio of this compound to other monomers like 2-phenylethyl methacrylate can be adjusted to achieve a desired glass transition temperature and flexibility in the final product. google.com

Research in this area has led to the development of cell growth-inhibiting polymers for ophthalmic implants by copolymerizing phenylethyl acrylate and phenylethyl methacrylate with butanediol (B1596017) diacrylate and a quaternary ammonium-based salt monomer. justia.com This demonstrates the versatility of creating complex network architectures with specific functional properties.

The following table summarizes examples of copolymer networks incorporating this compound, as described in patent literature for ophthalmic applications.

| Copolymer System | Comonomer(s) | Cross-linking Agent | Initiator | Application |

| Poly(1-phenylethyl acrylate-co-2-phenylethyl methacrylate) | 2-Phenylethyl methacrylate | 1,4-Butanediol diacrylate | Not specified | Intraocular Lens google.com |

| Poly(2-phenylethyl acrylate-co-2-phenoxy-2-phenylethyl methacrylate) | 2-Phenoxy-2-phenylethyl methacrylate | Ethylene dimethacrylate (EGDMA) or Hexanediol dimethacrylate (HDDMA) | Luperox-256 | Not specified google.com |

| Poly(phenylethyl acrylate-co-phenylethyl methacrylate) with cell growth inhibitor | Phenylethyl methacrylate, Quaternary ammonium-based salt monomer | Butanediol diacrylate | Not specified | Ophthalmic Implant justia.com |

Advanced Polymeric Materials Design and Research Applications

Tailored Glass Transition Temperatures in Copolymers

The incorporation of 1-Phenylethyl prop-2-enoate, also known as phenylethyl acrylate (B77674) (PEA), into copolymer structures plays a crucial role in tailoring the glass transition temperature (Tg) of the resulting materials. The bulky phenyl group in the PEA monomer unit introduces steric hindrance, which restricts the rotational freedom of the polymer chains. This rigidity at the molecular level directly influences the macroscopic thermal properties of the copolymer.

Research has demonstrated that the copolymerization of PEA with other monomers allows for precise control over the Tg. For instance, copolymers of PEA and 2-hydroxyethyl acrylate (HEA) have been synthesized, and their thermal properties were investigated. The glass transition temperature of these copolymers can be modulated by varying the molar ratio of the two monomers.

Below is a data table summarizing the relationship between the molar fraction of PEA in PEA-HEA copolymers and their glass transition temperatures.

| Mole Fraction of PEA | Glass Transition Temperature (Tg) in °C |

| 0.2 | -1.5 |

| 0.4 | 10.2 |

| 0.6 | 25.8 |

| 0.8 | 45.1 |

This data is illustrative and based on general principles of copolymerization. Actual values may vary based on specific experimental conditions.

The predictable influence of PEA on the Tg makes it a valuable component in the design of polymers for applications where specific thermal properties are required.

Functional Polymers for Specific Applications

This compound is a key ingredient in the formulation of photoresponsive polymer systems and photosensitive resins. Its aromatic nature and reactivity make it suitable for creating polymers that respond to light stimuli. These materials are essential in applications such as photolithography, where they are used to create intricate patterns on substrates.

The use of this compound in UV-curable coatings is well-established. These coatings are valued for their rapid curing times, low volatile organic compound (VOC) emissions, and excellent final properties. PEA, as a reactive monomer, can be incorporated into formulations that polymerize upon exposure to ultraviolet (UV) light.

Copolymers containing this compound have been investigated for their potential as drag-reducing agents in fluid flow. The introduction of the bulky and rigid phenylethyl groups into a polymer backbone can alter its conformation in solution, leading to a reduction in turbulent friction.

While specific data on PEA-based drag-reducing copolymers is an area of ongoing research, the principle lies in the ability of the polymer to interact with the turbulent eddies in the fluid, dampening their energy and leading to a smoother flow. The effectiveness of these copolymers is dependent on their molecular weight, concentration, and the nature of the solvent.

In the rapidly advancing field of 3D printing, or additive manufacturing, materials with tailored properties are in high demand. This compound can be utilized as a comonomer in the synthesis of resins for stereolithography (SLA) and other photopolymerization-based 3D printing technologies.

By incorporating PEA into the resin formulation, it is possible to modify the mechanical and thermal properties of the printed objects. For example, the inclusion of PEA can increase the rigidity and thermal stability of the final product. This allows for the fabrication of 3D printed parts with enhanced performance characteristics suitable for a wider range of applications.

Thermoresponsive shape-memory polymers (SMPs) are a class of smart materials that can change their shape in response to a thermal stimulus. The glass transition temperature is a critical parameter in the design of these materials, as it often serves as the switching temperature for the shape-memory effect.

Given the ability of this compound to systematically alter the Tg of copolymers, it is a valuable monomer for the development of SMPs. By carefully controlling the copolymer composition, the shape recovery temperature can be precisely tuned. For instance, by copolymerizing PEA with a soft monomer, a two-phase morphology can be created, which is often essential for good shape-memory behavior. The PEA-rich domains can act as the fixed phase, while the domains of the soft comonomer provide the reversible phase.

Sustainable Polymeric Materials Development

The shift away from petrochemical feedstocks is a central theme in modern polymer chemistry. This transition is driven by the need for materials with reduced environmental footprints, leveraging renewable resources and designing polymers for controlled degradation. The synthesis of monomers from biomass and the study of polymer decomposition are critical facets of this endeavor.

Bio-based Polymer Feedstocks and Renewable Resources

The production of this compound from renewable resources is conceptually based on the esterification of bio-derived phenylethanol and bio-derived acrylic acid. While the direct synthesis of this compound from exclusively bio-based precursors on a commercial scale is not yet established, the pathways to its constituent components from biomass are the subject of intensive research.

Bio-based Acrylic Acid: Acrylic acid is a key platform chemical traditionally derived from propylene, a byproduct of ethylene (B1197577) and gasoline production. renewable-carbon.eu Sustainable routes to acrylic acid are being developed from various biomass sources. One prominent method involves the catalytic conversion of lactic acid, which can be produced by fermenting glucose from sources like corn. renewable-carbon.euresearchgate.net This process can achieve high yields without the need for solvents. renewable-carbon.eu Another significant pathway starts from furfural (B47365), a platform chemical derived from lignocellulosic biomass like wood and agricultural residues. nih.gov This multi-step synthesis uses environmentally benign reactions, such as photooxygenation and aerobic oxidation, to convert furfural into acrylic acid with high efficiency. nih.gov

Bio-based Phenylethanol: The alcohol component, 1-phenylethanol (B42297), can also be sourced from biological processes. For instance, 2-phenylethanol (B73330) is a known side product in the metabolic synthesis of bio-butanol from glucose using the bacterium Clostridium acetobutylicum. acs.org Although considered an impurity in butanol production, its separation provides a potential route to a bio-based aromatic alcohol. acs.org

The combination of these bio-based building blocks—acrylic acid from carbohydrates and phenylethanol from fermentation byproducts—provides a viable, sustainable pathway to this compound. This strategy aligns with the "biomass balance approach," where renewable feedstocks like bio-naphtha or biogas are introduced at the beginning of the chemical production process. ieabioenergy.com This model is already being implemented commercially for other acrylates, such as bio-based Ethyl Acrylate, which utilizes bioethanol as its alcohol source. basf.com

Below is a table summarizing potential bio-based feedstocks and the corresponding monomer components they can produce.

| Bio-based Feedstock | Conversion Process | Target Monomer Component | Key References |

| Corn, Sugarcane (Glucose) | Fermentation & Catalysis | Acrylic Acid | renewable-carbon.euresearchgate.net |

| Lignocellulosic Biomass | Acid-mediated Dehydration & Oxidation | Acrylic Acid | nih.gov |

| Glucose | Fermentation (C. acetobutylicum) | 2-Phenylethanol | acs.org |

| Grains, Molasses | Fermentation | Bioethanol (for other acrylates) | basf.com |

Degradation Pathways of Polymers (excluding safety/environmental impact)

The degradation of polymers is a complex process governed by the chemical structure of the repeating units, the nature of the end groups, and external conditions like heat. For polymers made from this compound, i.e., poly(this compound), the degradation pathways are expected to be analogous to those of other polyacrylates, such as poly(n-butyl acrylate) (PBA).

Research on the thermal degradation of PBA under an inert atmosphere shows that the process typically occurs in a single step at temperatures between 360–370°C. researchgate.net The stability and degradation mechanism are significantly influenced by the terminal groups on the polymer chain, which are relics of the initiation process used in polymerization. researchgate.net The initial degradation step does not appear to be the scission of the ester group itself but rather involves random scission of the polymer backbone followed by radical transfer processes. researchgate.net This can yield products like hydrocarbons, carboxylic acids, and aldehydes.

In some contexts, such as the photodegradation of related acrylate-based UV filters, the degradation mechanism can involve an α-cleavage through a McLafferty-like rearrangement. nih.gov While this is a specific case for certain structures under UV irradiation, it highlights the variety of potential bond-breaking pathways in acrylate polymers.

The table below outlines the degradation characteristics observed in related polyacrylates, which provide a model for understanding the degradation of poly(this compound).

| Polymer System | Degradation Condition | Key Mechanism | Potential Products | Key References |

| Poly(n-butyl acrylate) (PBA) | Thermal (Inert Atmosphere) | Single-step, random chain scission, influenced by end-groups. | Hydrocarbons, Carboxylic Acids, Aldehydes | researchgate.net |

| Acrylate-based UV Filter | UV Irradiation | α-cleavage, retro-heteroene hydrogen rearrangement. | tert-butylbenzene, 4-tert-butyl benzoic acid | nih.gov |

Mechanistic Investigations and Computational Chemistry of 1 Phenylethyl Prop 2 Enoate

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone of modern chemical research, offering deep insights into the electronic structure and reactivity of molecules. These methods allow for the detailed exploration of reaction mechanisms at a level of detail that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.comaps.org It is based on the principle that the ground-state energy and other properties of a system are a functional of the electron density, n(r). scispace.com This approach is computationally more tractable than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules like 1-Phenylethyl prop-2-enoate. scispace.comyoutube.com

DFT calculations are instrumental in determining the electronic structure, which in turn governs the molecule's reactivity. scispace.com For this compound, DFT can be used to compute a variety of properties that shed light on its chemical behavior:

Electron Density Distribution: Mapping the electron density reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), indicating likely sites for chemical attack.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's ability to donate or accept electrons in reactions.

Conceptual DFT Reactivity Indices: These indices, derived from the changes in energy with respect to the number of electrons, provide a quantitative measure of reactivity. scispace.comnih.gov Key indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help to classify molecules as electrophiles or nucleophiles and predict their behavior in polar reactions. nih.gov

The table below summarizes key conceptual DFT indices and their significance.

| Conceptual DFT Index | Formula | Significance |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the tendency of a species to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) | Measures the resistance to a change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

| I = Ionization Potential, A = Electron Affinity, μ = -χ (Electronic Chemical Potential) |

By calculating these indices for this compound and potential reaction partners, chemists can predict the feasibility and nature of their interactions. nih.govencyclopedia.pub

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Proposed as a modern paradigm for understanding organic reactivity, the Molecular Electron Density Theory (MEDT) posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of chemical reactivity. nih.govresearchgate.net MEDT provides a powerful framework for elucidating reaction mechanisms by analyzing the changes in electron density along the reaction pathway. nih.gov

Key aspects of MEDT include:

Analysis of Electron Density Changes: MEDT studies involve a rigorous quantum chemical analysis of the changes in electron density throughout a reaction to understand experimental outcomes. nih.govresearchgate.net

Electron Localization Function (ELF): A critical tool within MEDT is the topological analysis of the Electron Localization Function (ELF). nih.govluisrdomingo.com The ELF allows for the visualization of electron-rich regions, such as atomic cores, covalent bonds, and lone pairs. By analyzing the evolution of ELF basins along a reaction coordinate, one can precisely determine when and how bonds are broken and formed. encyclopedia.pub This has led to the re-evaluation of many reactions previously considered "concerted" to be sequential, non-concerted processes. europa.eu

Global Electron Density Transfer (GEDT): The polarity of a reaction is measured by the Global Electron Density Transfer at the transition state. encyclopedia.pub This value helps to classify reactions and understand the driving forces behind them, particularly in polar cycloadditions. encyclopedia.pub

For this compound, MEDT could be applied to study its participation in reactions like Diels-Alder or Michael additions. An ELF analysis would reveal the precise sequence of bond formation, while the calculated GEDT would quantify the polar nature of the interaction. encyclopedia.publuisrdomingo.com

Reaction Pathway Analysis

Understanding a chemical reaction requires a detailed map of the energy landscape that connects reactants to products. This involves identifying all stationary points, including stable molecules and the transition states that separate them.

Elucidation of Potential Energy Surfaces and Transition States

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its atomic coordinates. libretexts.org It is a fundamental concept in computational chemistry for visualizing and understanding reaction mechanisms. fiveable.me

Key features of a PES include:

Minima: These correspond to the equilibrium geometries of stable molecules (reactants, intermediates, and products). libretexts.org

Saddle Points: A first-order saddle point on the PES represents a transition state (TS)—the point of maximum potential energy along the lowest-energy reaction path between two minima. libretexts.orgfiveable.me The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. youtube.com

Computational chemists use various algorithms to locate these stationary points on the PES for a given reaction. libretexts.org For a reaction involving this compound, a PES analysis would involve:

Identifying the starting materials and potential products.

Calculating the geometries and energies of these stable species (minima).

Searching for the transition state structure connecting reactants and products.

Verifying the TS by vibrational analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fiveable.me

This process provides a detailed energetic profile of the reaction, as shown in the illustrative table below for a hypothetical reaction step.

| Stationary Point | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | Starting Materials | 0.0 | Initial bond lengths/angles |

| Transition State (TS) | First-order saddle point | +25.0 | Partially formed/broken bonds |

| Products | Final Species | -15.0 | Final bond lengths/angles |

Such an analysis can distinguish between competing reaction pathways by comparing their respective activation energies.

Identification of Zwitterionic Intermediates in Related Reactions

In many polar reactions, the mechanism may not be a single concerted step but may instead proceed through one or more intermediates. A zwitterionic intermediate is a neutral molecule that contains both a positive and a negative formal charge. The formation of such species is particularly favored in reactions involving highly polar reactants or when substituents can effectively stabilize the developing charges. nih.gov

While it was once believed that many cycloaddition reactions were concerted, computational studies have provided evidence for stepwise mechanisms involving zwitterionic intermediates in certain cases. nih.govresearchgate.net For instance, studies on [3+2] cycloaddition reactions have shown that while some proceed via a single-step mechanism, others may involve the formation of zwitterionic intermediates on parallel reaction paths. mdpi.com Similarly, the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate was found through computational analysis to proceed via six possible zwitterionic intermediates. researchgate.net

To investigate the potential for zwitterionic intermediates in reactions of this compound, researchers would:

Propose a stepwise reaction pathway involving the formation of a zwitterion.

Use computational methods (like DFT) to search for a minimum on the potential energy surface corresponding to the geometry of the proposed zwitterion. researchgate.net

Analyze the electronic structure of the located intermediate to confirm its zwitterionic character (e.g., by examining Mulliken or Natural Bond Orbital (NBO) charges).

The stability of such an intermediate relative to the transition states for its formation and subsequent reaction would determine its lifetime and observability. researchgate.netmdpi.com

Nucleophile/Electrophile Interactions and Regioselectivity

Many reactions are governed by the interaction between a nucleophile (an electron-rich species) and an electrophile (an electron-poor species). The acrylate (B77674) moiety in this compound makes it a Michael acceptor, meaning it is susceptible to nucleophilic attack. Understanding the nature of these interactions is crucial for predicting the outcome and, particularly, the regioselectivity of a reaction (i.e., which of several possible sites is attacked).

Computational chemistry provides powerful tools to analyze these interactions:

Conceptual DFT: As mentioned, the electrophilicity and nucleophilicity indices of reactants can predict the direction of electron flow and the strength of the interaction. encyclopedia.pub In a reaction between a nucleophile and this compound, the difference in their electrophilicity indices can indicate the polar nature of the reaction.

Local Reactivity Indices: While global indices describe the molecule as a whole, local indices like the Fukui function or dual descriptor can pinpoint the most reactive atomic sites within a molecule. For this compound, these indices would identify the specific carbon atom in the acrylate group that is most susceptible to nucleophilic attack, thereby explaining the regioselectivity of Michael additions.

Transition State Analysis: The geometry and energy of competing transition states are the ultimate arbiters of selectivity. nih.gov By calculating the activation energies for nucleophilic attack at different positions, one can predict the major product. For example, in a Michael addition to this compound, one would compute the transition states for both 1,2-addition and 1,4-conjugate addition. The pathway with the lower activation barrier will be the favored one, thus determining the regioselectivity.

Theoretical analysis must often focus on the activated transition state structure, as the specific interactions that govern the reaction's outcome are most pronounced in this high-energy state. nih.gov

Computational Modeling of Polymerization Processes

Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms of polymerization reactions at a molecular level. Through the use of quantum mechanical calculations and molecular simulations, it is possible to investigate the intricate details of reaction pathways, transition states, and the energetic factors that govern the polymerization of monomers like this compound. These computational approaches provide insights that are often difficult or impossible to obtain through experimental methods alone.

Simulation of Radical Addition to the Prop-2-enoate Moiety

The radical polymerization of this compound is initiated by the addition of a radical to the carbon-carbon double bond of the prop-2-enoate group. Computational simulations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding this fundamental step. researchgate.net While specific studies on this compound are not prevalent, extensive research on analogous acrylate and methacrylate (B99206) monomers provides a robust framework for understanding its behavior. acs.orgresearchgate.net

Simulations of radical addition to acrylate monomers typically focus on determining the geometries of the reactants, transition states, and products, as well as the associated energy barriers. researchgate.net These calculations have shown that the addition of a radical to the unsubstituted carbon of the vinyl group is highly favored, leading to the formation of a more stable radical on the substituted carbon atom. nih.gov The presence of the ester group significantly influences the reactivity of the double bond through both electronic and steric effects.

Interactive Table: Comparison of Calculated Activation Energies for Radical Propagation of Various Acrylate Monomers

| Monomer | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Methyl Acrylate | BMK/6-311+G(3df,2p)//B3LYP/6-31+G(d) | ~20-25 | researchgate.net |

| Ethyl Acrylate | DFT | Similar to Methyl Acrylate | researchgate.net |

| n-Butyl Acrylate | DFT | Similar to Methyl Acrylate | researchgate.net |

| Methyl Methacrylate | MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) | ~25-30 | acs.org |

The 1-phenylethyl group in this compound is expected to introduce additional steric hindrance around the reactive center, which could potentially increase the activation energy for radical addition compared to smaller alkyl acrylates. Furthermore, the phenyl group may offer resonance stabilization to the propagating radical, a factor that would also influence the reaction kinetics. The study of styrene (B11656) polymerization, which also involves a phenyl group, provides some analogies for the potential electronic effects. acs.orgresearchgate.netscite.ai

Energetic Feasibility of Mechanistic Pathways

For the polymerization of this compound, the key propagation step involves the addition of a growing polymer radical to a monomer molecule. The energy barrier for this reaction is a critical parameter that dictates the rate of polymer chain growth. researchgate.net DFT calculations on a range of acrylate and methacrylate derivatives have shown that the propagation rate constants can be reliably predicted, and these predictions generally align well with experimental observations. researchgate.net

Beyond propagation, other reactions can influence the final polymer structure and properties. Chain transfer reactions, where the radical is transferred to a monomer, solvent, or another polymer chain, can limit the molecular weight of the resulting polymer. researchgate.net Computational models can estimate the energy barriers for these processes, helping to determine their significance under different reaction conditions. For example, in some acrylate systems, chain transfer to the polymer has been identified as a significant reaction. researchgate.net

Termination, the process by which two growing radicals combine or disproportionate, is another critical aspect that can be modeled. nih.gov The ratio of combination to disproportionation is influenced by the structure of the monomer and can be predicted through computational analysis. In acrylates, termination often involves a significant degree of disproportionation. nih.gov

The presence of the bulky 1-phenylethyl group in this compound would likely influence the stereochemistry of the resulting polymer. Computational modeling can be used to investigate the energetic favorability of forming isotactic versus syndiotactic polymer chains. Studies on similar monomers have successfully predicted the tacticity of the resulting polymers. The steric bulk of the 1-phenylethyl group would likely favor the formation of a syndiotactic polymer due to the minimization of steric repulsion between the side chains.

Interactive Table: Calculated Energetic Data for Key Reactions in Acrylate Polymerization

| Reaction | System | Computational Finding | Reference |

|---|---|---|---|

| Propagation | Alkyl Acrylates | Activation energies are relatively low, leading to fast polymerization. | researchgate.netresearchgate.net |

| Chain Transfer to Polymer | Alkyl Acrylates | Can be a significant reaction, affecting molecular weight. | researchgate.net |

| Termination | Acrylates | Disproportionation is a notable termination pathway. | nih.gov |

| Tacticity | Methyl Methacrylate | Calculations successfully predict a preference for syndiotacticity. |

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Synthesis and Polymerization

The synthesis and polymerization of 1-phenylethyl prop-2-enoate are critical steps that dictate the final properties of the resulting materials. While traditional methods exist, the focus is shifting towards more efficient, selective, and sustainable catalytic systems.

Enzyme-Catalyzed Synthesis: Biocatalysis, particularly the use of lipases, presents a green and highly selective alternative for the synthesis of esters like this compound. Research on the enzymatic kinetic resolution of 1-phenylethanol (B42297) to produce 1-phenylethyl acetate (B1210297) has demonstrated the potential of enzymes like Novozym 435 to achieve high yields and enantioselectivity. researchgate.netscirp.org Future work could focus on adapting these enzymatic systems for the transesterification of 1-phenylethanol with acrylic acid or its derivatives to directly synthesize this compound. The immobilization of these enzymes can further enhance their stability and reusability, making the process more economically viable. rsc.orgnih.gov

Organocatalysis for Polymerization: Organocatalysis has emerged as a powerful tool for the controlled polymerization of acrylic monomers, offering a metal-free alternative to traditional methods. rsc.orgnih.gov Techniques such as organocatalytic group transfer polymerization (GTP) and photoredox catalysis are particularly promising. rsc.orgthieme-connect.comacs.org N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze the GTP of acrylates, yielding polymers with controlled molecular weights and narrow distributions. rsc.org Furthermore, organic photoredox catalysts, such as dimethyl dihydroacridines, have been successfully employed for the controlled polymerization of acrylates under visible light. nih.gov The application of these organocatalytic systems to the polymerization of this compound could provide precise control over the polymer architecture, leading to well-defined homopolymers and block copolymers.

| Catalytic System | Monomer Type | Key Advantages | Potential for this compound |

| Immobilized Lipases (e.g., Novozym 435) | Ester Monomers | High selectivity, mild reaction conditions, green solvent compatibility. researchgate.netscirp.orgrsc.org | Enantioselective synthesis of the monomer. |

| N-Heterocyclic Carbenes (NHCs) | Acrylic Monomers | Metal-free, controlled/living polymerization. rsc.org | Precise control over polymer molecular weight and architecture. |

| Organic Photoredox Catalysts | Acrylic Monomers | Spatiotemporal control, metal-free, visible-light mediated. nih.govthieme-connect.com | Synthesis of well-defined polymers with complex architectures. |

Integration into Smart Materials and Responsive Polymer Systems

The unique chemical structure of this compound, featuring a bulky phenyl group, suggests its potential for creating polymers with stimuli-responsive properties. rsc.orgrsc.orgresearchgate.net

Thermoresponsive Polymers: The balance between hydrophobic and hydrophilic segments in a polymer chain can lead to thermoresponsive behavior, such as a lower critical solution temperature (LCST). The incorporation of the hydrophobic 1-phenylethyl group could be used to tune the LCST of copolymers. For instance, copolymerizing this compound with hydrophilic monomers like oligo(ethylene glycol) acrylates could lead to new thermoresponsive materials. csic.eskinampark.com The bulky side group may also influence the polymer's solution behavior and self-assembly.

Photoresponsive Polymers: The phenyl group in this compound could be functionalized with photoactive moieties, such as azobenzenes or spiropyrans, to impart light-responsive properties to the resulting polymers. researchgate.netjournament.com This would enable the development of materials whose properties, such as solubility or conformation, can be reversibly controlled by light. Copolymers of phenyl acrylate (B77674) have already been explored for their UV-active properties, suggesting a similar potential for polymers of this compound. journament.comresearchgate.net

Advanced Characterization Techniques for Polymer Microstructure and Dynamics

A deep understanding of the relationship between the microstructure of poly(this compound) and its macroscopic properties is crucial for its rational design and application. Advanced characterization techniques are essential for probing the polymer's structure at various length scales.

Atomic Force Microscopy (AFM): AFM is a powerful tool for visualizing the surface morphology of polymers at the nanoscale. numberanalytics.combruker.com It can be used to study the phase separation in block copolymers containing poly(this compound) segments and to map the distribution of different components in polymer blends. covalentmetrology.com Techniques like tapping mode AFM and phase imaging can provide insights into the material's viscoelastic properties. numberanalytics.com

Combined Raman-AFM Microscopy: The integration of Raman spectroscopy with AFM allows for simultaneous chemical and topographical analysis. thermofisher.com This combined technique could be employed to investigate the distribution of functional groups and the morphology of composite materials containing poly(this compound).

Scattering Techniques: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are invaluable for characterizing the self-assembled structures of block copolymers in solution and in the solid state. These techniques could reveal how the bulky phenylethyl group influences the morphology and domain spacing of block copolymers.

Development of High-Throughput Screening for Monomer and Polymer Properties

The discovery and optimization of new polymers with desired properties can be significantly accelerated through high-throughput screening (HTS) methodologies. nist.gov

Combinatorial Synthesis: Automated parallel synthesizers can be used to rapidly create libraries of polymers with varying compositions, molecular weights, and architectures. acs.org For instance, a library of copolymers of this compound with different comonomers could be synthesized to screen for specific properties, such as a desired LCST or glass transition temperature.

High-Throughput Characterization: The development of HTS techniques for polymer characterization is crucial for analyzing the large number of samples generated through combinatorial synthesis. nih.gov Automated systems for measuring properties like molecular weight (e.g., online size-exclusion chromatography) and thermal transitions can streamline the screening process. rsc.org This approach would enable the rapid identification of promising polymer candidates for specific applications. biopacificmip.orgnih.gov

Theoretical Predictions for Rational Design of Derivatives and Polymers

Computational modeling and theoretical predictions are becoming increasingly important in materials science for the rational design of new molecules and polymers.

Density Functional Theory (DFT): DFT calculations can be used to predict the reactivity of monomers and the kinetics of polymerization. researchgate.net By modeling the transition states of propagation and termination reactions, it is possible to understand how the structure of the this compound monomer influences its polymerization behavior. researchgate.net This knowledge can be used to select appropriate catalysts and reaction conditions to achieve desired polymer properties. DFT can also provide insights into the electronic features of the monomer and polymer. researcher.life

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information about the conformation and dynamics of polymer chains in solution and in the bulk. These simulations can be used to predict the self-assembly of block copolymers containing poly(this compound) and to understand how the bulky side group affects the polymer's physical properties.

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the chemical structure of polymer derivatives with their macroscopic properties. gatech.edu By training these models on experimental data, it is possible to predict the properties of new, unsynthesized polymers, thereby guiding the design of materials with specific functionalities. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-phenylethyl prop-2-enoate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves esterification of 1-phenylethanol with prop-2-enoic acid (acrylic acid) using acid catalysis (e.g., sulfuric acid) or enzymatic methods. Key parameters include molar ratios (e.g., 1:1.2 alcohol:acid), temperature (60–80°C), and reaction time (4–6 hours). Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion. Optimize yield by controlling water removal (e.g., Dean-Stark trap) and catalyst loading .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm ester linkage (δ ~4.3 ppm for –CH₂–O–, δ ~6.3–6.8 ppm for acrylate double bonds) and aromatic protons (δ ~7.2–7.5 ppm) .

- FTIR : Identify carbonyl (C=O stretch ~1720 cm⁻¹) and C–O ester bonds (~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peak (expected m/z for C₁₁H₁₂O₂: 176.1) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- Engineering Controls : Use fume hoods for volatile reactions and closed systems for large-scale synthesis .

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 mask) if airborne particulates are generated .

- Emergency Measures : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction kinetics for acrylate derivatives like this compound?

- Methodological Answer :

- Controlled Variables : Standardize solvent polarity, initiator concentration, and temperature (e.g., 25°C ± 0.5°C) to minimize discrepancies .

- Kinetic Modeling : Apply Arrhenius or Eyring equations to compare activation energies (Eₐ) under varying conditions. Use stopped-flow techniques for fast polymerization steps .

- Error Analysis : Quantify subsampling variability via ANOVA and report confidence intervals (95% CI) for reproducibility .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in radical polymerization?

- Methodological Answer :

- Geometry Optimization : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model acrylate radical intermediates .

- Transition State Analysis : Calculate Gibbs free energy (ΔG‡) for propagation steps to identify rate-limiting stages .

- Benchmarking : Validate against experimental data (e.g., FTIR peak shifts during polymerization) .

Q. What role does this compound play in designing stimuli-responsive polymers, and how can its performance be quantified?

- Methodological Answer :

- Copolymer Design : Incorporate into pH-sensitive hydrogels via free-radical copolymerization with N-isopropylacrylamide. Monitor swelling ratios (Q) in buffer solutions .

- DSC/TGA : Measure glass transition (Tg) and thermal degradation profiles to assess stability .

- Mechanical Testing : Use dynamic mechanical analysis (DMA) to evaluate modulus changes under stimuli .

Q. How should researchers formulate a PICOT-style question for studying the biological activity of this compound derivatives?

- Methodological Answer :

- Population (P) : Cancer cell lines (e.g., HeLa).

- Intervention (I) : Exposure to this compound-conjugated nanoparticles.

- Comparison (C) : Untreated cells or free drug controls.

- Outcome (O) : IC₅₀ values via MTT assay.

- Time (T) : 48-hour incubation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products